

Physical properties of 1-(4-methylphenyl)pentan-1-one

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Compound of Interest

Compound Name: 4'-Methylvalerophenone

Cat. No.: B155563

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An In-depth Technical Guide to the Physical Properties of 1-(4-methylphenyl)pentan-1-one

Introduction

1-(4-methylphenyl)pentan-1-one, also known by synonyms such as **4'-methylvalerophenone** and 1-(p-tolyl)pentan-1-one, is an aromatic ketone.^{[1][2][3]} Its chemical structure consists of a pentanoyl group attached to a toluene ring at the para-position. This compound serves as an intermediate in various organic syntheses, particularly in the development of fragrances, flavors, and specialized organic molecules for the pharmaceutical and agrochemical industries.^[4] Its physical characteristics are fundamental to its application, handling, and storage in a research and development setting. This guide provides a comprehensive overview of its key physical properties, supported by available data.

Chemical Identification

- IUPAC Name: 1-(4-methylphenyl)pentan-1-one^[3]
- CAS Number: 1671-77-8^{[1][5]}
- Molecular Formula: C₁₂H₁₆O^{[1][4][6]}
- Molecular Weight: 176.26 g/mol ^[4]
- InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N^[1]

- SMILES: CCCCC(=O)C1=CC=C(C=C1)C[\[1\]](#)[\[3\]](#)

Quantitative Physical Properties

The physical properties of 1-(4-methylphenyl)pentan-1-one have been reported across various sources. The data, including experimentally determined and predicted values, are summarized in the table below for clarity and comparison.

Property	Value	Unit	Source / Notes
Appearance	Colorless to Light Yellow Liquid or Solid	-	[2] [4]
Melting Point	17	°C	[5]
-2	°C	[7]	
Boiling Point	261	°C	at 760 mmHg [5]
266.7 ± 9.0	°C	at 760 mmHg [1] [4]	
Density	0.943 ± 0.06	g/cm ³	Predicted [5]
0.9 ± 0.1	g/cm ³	[1]	
Flash Point	121.8 ± 8.8	°C	[1]
Refractive Index	1.501	-	[1]
Vapor Pressure	0.0 ± 0.5	mmHg	at 25°C [1]
Water Solubility	log ₁₀ WS: -3.86	mol/L	Crippen Calculated Property [8]
Octanol/Water Partition Coefficient	logP: 3.368	-	Crippen Calculated Property [8]
logP: 3.72	-	[1]	

Note: Discrepancies in values, such as for the melting point, may arise from different experimental conditions, sample purity, or measurement techniques.

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the determination of every physical property of 1-(4-methylphenyl)pentan-1-one are not extensively documented in publicly available literature, the values presented are typically determined using standard analytical chemistry techniques. Below is a general description of the methodologies commonly employed for these measurements.

1. Melting Point Determination: The melting point is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

- Methodology: A small, purified sample of the compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded. For a substance like 1-(4-methylphenyl)pentan-1-one, which can be a solid at room temperature, this is a critical measurement.^[5] The reported value of 17°C suggests it can exist as either a liquid or solid depending on ambient conditions.^[5]

2. Boiling Point Determination: The boiling point is measured by distillation at a specific pressure, typically atmospheric pressure (760 mmHg).

- Methodology: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. The values are often reported with the pressure at which they were measured, as boiling point is pressure-dependent.^[1]^[4]

3. Density Measurement: Density is commonly measured using a pycnometer or a digital density meter.

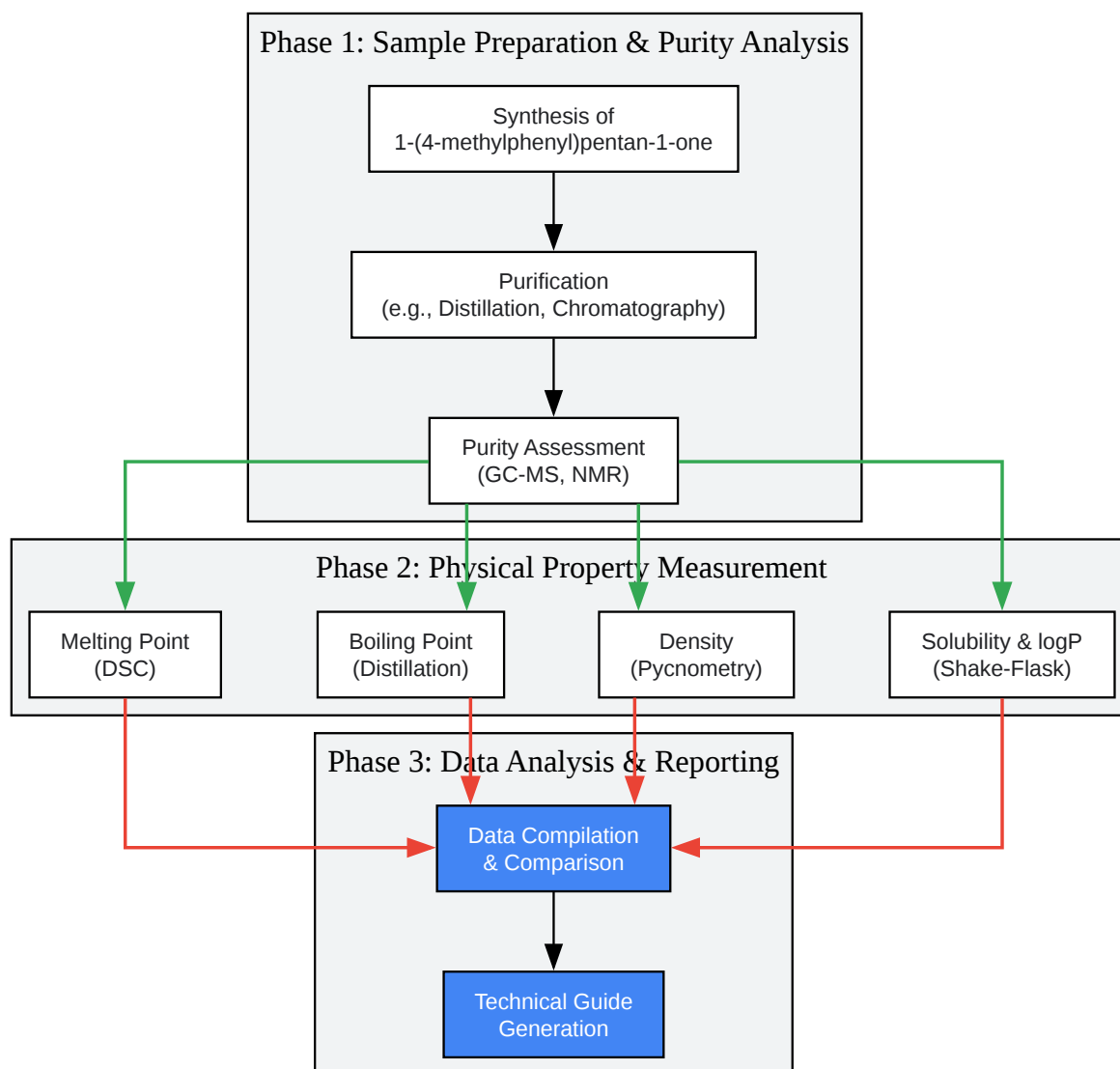
- Methodology: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the liquid sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer at a specific temperature.

4. Solubility and Partition Coefficient (logP): Water solubility is often determined by methods that measure the concentration of the compound in a saturated aqueous solution. The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity.

- Methodology: For logP, a common method is the "shake-flask" technique. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two immiscible layers. The concentration of the compound in each layer is then measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The reported solubility and logP values for this compound are primarily from computational predictions.^[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like 1-(4-methylphenyl)pentan-1-one.



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Caption: Workflow for Physical Property Characterization.

Conclusion

1-(4-methylphenyl)pentan-1-one is a compound with well-characterized, though sometimes varied, physical properties. It is typically a liquid or low-melting solid at room temperature, with a high boiling point and limited solubility in water.[2][4][5] The data presented in this guide are

essential for professionals in drug development and chemical research, providing the necessary parameters for safe handling, experimental design, and process optimization. While computational predictions are useful, experimentally verified data using standardized protocols remain the gold standard for accurate characterization.

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